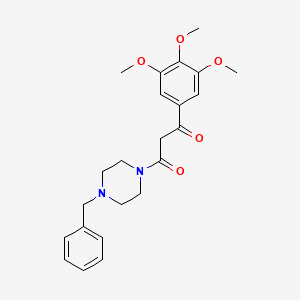
Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound with a molecular formula of C21H28N2O3. This compound is part of the piperazine family, which is known for its diverse biological and pharmacological activities. Piperazine derivatives are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of piperazine derivatives often involves the use of parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(3,4,5-trimethoxybenzyl)piperazine
- 1-(3,4,5-Trimethoxybenzyl)piperazine
Uniqueness
Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
23776-23-0 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C23H28N2O5/c1-28-20-13-18(14-21(29-2)23(20)30-3)19(26)15-22(27)25-11-9-24(10-12-25)16-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3 |
InChI Key |
HWYPZERFZFAABB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


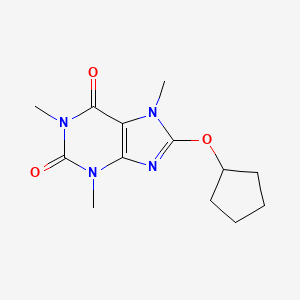
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
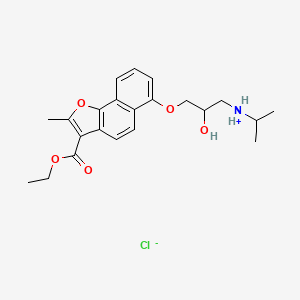
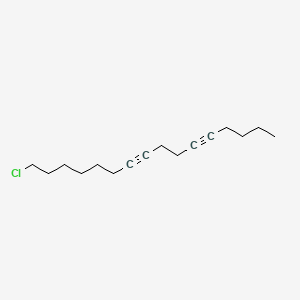
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)


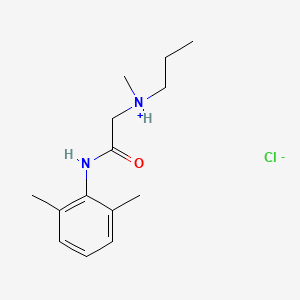
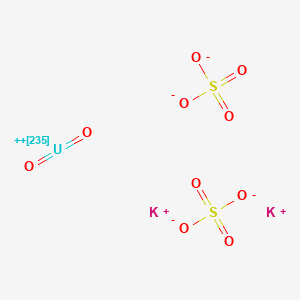
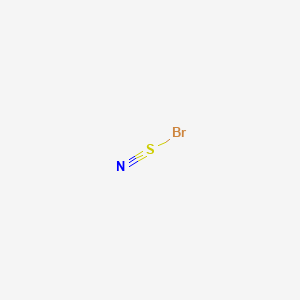
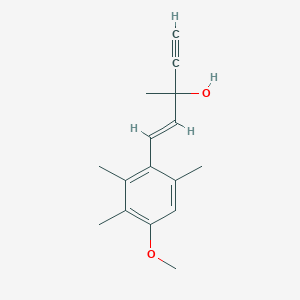
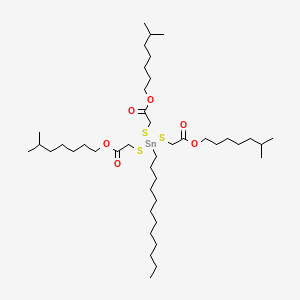
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
